molecular formula C11H8Cl2O B15053822 2-(Chloromethyl)-5-(4-chlorophenyl)furan

2-(Chloromethyl)-5-(4-chlorophenyl)furan

Katalognummer: B15053822
Molekulargewicht: 227.08 g/mol
InChI-Schlüssel: GKVCZBFWVKPLDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-5-(4-chlorophenyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)furan typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base, followed by chloromethylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-5-(4-chlorophenyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones.

    Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-5-(4-chlorophenyl)furan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)furan involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The furan ring’s aromaticity allows for π-π interactions with aromatic residues in enzymes and receptors, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-5-phenylfuran: Lacks the chlorophenyl group, resulting in different reactivity and applications.

    2-(Bromomethyl)-5-(4-chlorophenyl)furan: Contains a bromomethyl group instead of chloromethyl, leading to different substitution reactions.

    2-(Chloromethyl)-5-(4-methylphenyl)furan: Contains a methyl group instead of chlorine on the phenyl ring, affecting its chemical properties.

Uniqueness

2-(Chloromethyl)-5-(4-chlorophenyl)furan is unique due to the presence of both chloromethyl and chlorophenyl groups, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H8Cl2O

Molekulargewicht

227.08 g/mol

IUPAC-Name

2-(chloromethyl)-5-(4-chlorophenyl)furan

InChI

InChI=1S/C11H8Cl2O/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-6H,7H2

InChI-Schlüssel

GKVCZBFWVKPLDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.